Product packaging for 3,4'-Dichloro-3'-fluorobenzophenone(Cat. No.:CAS No. 951890-54-3)

3,4'-Dichloro-3'-fluorobenzophenone

Cat. No.: B3025056
CAS No.: 951890-54-3
M. Wt: 269.09 g/mol
InChI Key: WXNJVBQSQNALGT-UHFFFAOYSA-N
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Description

3,4'-Dichloro-3'-fluorobenzophenone is a multifunctional benzophenone derivative designed for advanced research applications in synthetic organic chemistry and chemical biology. Its specific pattern of chloro and fluoro substituents makes it a valuable building block for constructing complex polycyclic aromatic structures, such as substituted benzo[b]fluorenes, which are important scaffolds in material science and fluorescent dye research . The integration of a fluorine atom can fine-tune the electronic properties of the molecule, potentially enhancing its performance in photochemical reactions . In chemical biology, the benzophenone moiety is a well-established photoreactive group used in photoaffinity labeling (PAL). Upon irradiation with long-wave UV light (e.g., 350-365 nm), the benzophenone carbonyl group undergoes n-π* excitation to form a reactive biradical triplet state . This excited state can selectively abstract a hydrogen atom from nearby C-H bonds in a target biomolecule, leading to the formation of a stable covalent cross-link . This technique is crucial for mapping biomolecular interactions, including protein-protein, protein-nucleic acid, and protein-ligand interactions, providing spatial and temporal insights . Furthermore, the compound can serve as a precursor for further synthetic modifications. The halogen atoms offer sites for metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure and access an even wider array of functionalized compounds for specialized research programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2FO B3025056 3,4'-Dichloro-3'-fluorobenzophenone CAS No. 951890-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNJVBQSQNALGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215536
Record name Methanone, (4-chloro-3-fluorophenyl)(3-chlorophenyl)-
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Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-54-3
Record name Methanone, (4-chloro-3-fluorophenyl)(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-chloro-3-fluorophenyl)(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of 3,4 Dichloro 3 Fluorobenzophenone

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the electronic structure and properties of molecules. However, specific quantum chemical investigations for 3,4'-Dichloro-3'-fluorobenzophenone are not available in the current body of scientific literature.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. This analysis yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding a molecule's steric and electronic properties.

Despite the utility of this method, no specific studies employing DFT for the molecular geometry optimization of this compound have been published. Therefore, no data tables of its calculated geometric parameters are available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited state properties of molecules, including their electronic absorption spectra. This analysis helps in understanding the nature of electronic transitions, such as n → π* and π → π* transitions, which are characteristic of chromophoric molecules like benzophenones.

A search of scientific databases yielded no TD-DFT studies specifically focused on this compound. Consequently, there is no published data on its calculated absorption wavelengths (λmax), oscillator strengths, or the specific molecular orbitals involved in its electronic transitions.

Basis Set Selection and Validation in Computational Models

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within a molecule. The selection of an appropriate basis set, often validated by comparing calculated results with experimental data, is a critical step in any computational study.

As no computational studies on this compound have been reported, there is no information regarding the selection or validation of basis sets for the theoretical analysis of this specific molecule.

Molecular and Electronic Structure Analysis

The analysis of molecular and electronic structure provides a framework for predicting a molecule's reactivity and intermolecular behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are indicative of a molecule's ability to act as an electron donor or acceptor.

No studies concerning the FMO analysis of this compound have been found. Therefore, data on its HOMO-LUMO energy gap, which is a predictor of chemical reactivity and kinetic stability, is not available.

Table 1: Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the solid-state packing and macroscopic properties of molecular compounds. Computational methods can be used to visualize and quantify these weak interactions.

There are no published computational analyses of the noncovalent interactions or intermolecular forces for this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for analyzing the electronic properties and reactivity of a molecule. It illustrates the charge distribution on the molecular surface, providing insights into its electrophilic and nucleophilic sites. The MEP is calculated as the force exerted on a hypothetical positive test charge (like a proton) by the molecule's electron cloud and nuclei. uni-muenchen.de This potential is then visualized by mapping its values onto the molecule's electron density surface using a color spectrum. uni-muenchen.deresearchgate.net

In an MEP map, different colors signify varying levels of electrostatic potential. researchgate.net Typically, the color scale ranges from red to blue, representing the most negative to the most positive potential, respectively. researchgate.netresearchgate.net

Red and Orange/Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential. They are characteristic of lone pairs on electronegative atoms and are susceptible to electrophilic attack. researchgate.net For this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The halogen atoms (chlorine and fluorine) would also contribute to regions of negative potential.

Blue Regions: This color highlights areas of low electron density and positive electrostatic potential, making them vulnerable to nucleophilic attack. researchgate.net In the case of this compound, the most positive regions would likely be found around the hydrogen atoms of the phenyl rings.

Green Regions: These areas represent neutral or zero potential, indicating regions of non-polarity. researchgate.net

By analyzing the MEP map of this compound, researchers can predict how it will interact with other molecules. For instance, the negative region around the carbonyl oxygen suggests a likely site for hydrogen bonding or coordination with electrophiles. The distribution of potential across the substituted phenyl rings can help rationalize its reactivity in aromatic substitution reactions. nih.gov The anti-picornavirus activities of certain flavone (B191248) derivatives, for example, have been linked to negative MEP values in specific regions of the molecules. nih.gov

Table 1: MEP Color Coding and Interpretation

ColorElectrostatic PotentialInterpretation
RedMost NegativeElectron-rich, site for electrophilic attack
OrangeNegativeHigh electron density
YellowSlightly NegativeModerate electron density
GreenNeutral (Zero Potential)Non-polar region
BluePositiveElectron-deficient, site for nucleophilic attack

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Understanding a reaction mechanism involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to become products. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy.

Computational methods, such as Density Functional Theory (DFT), are used to locate the geometry of transition states and calculate their energies. For a reaction involving a halogenated benzophenone (B1666685), the process begins with the photoexcitation of the ground state molecule to its triplet state. nih.gov This excited state is highly reactive and can initiate reactions, such as abstracting a hydrogen atom. nih.govwikipedia.org The energy barrier for such a step can be computationally determined; for instance, a low energetic barrier of 11.3 kcal mol⁻¹ was calculated for a hydrogen atom transfer involving an excited benzophenone. nih.gov By mapping the entire reaction pathway, from reactants through transition states to products, a qualitative reaction profile with corresponding energies can be constructed. nih.gov

Halogenated benzophenones can undergo several types of reactions, and computational studies help to elucidate the most likely pathways.

Photochemical Reactions: Benzophenone is a well-known photosensitizer that, upon UV irradiation, transitions to an excited triplet state with almost 100% efficiency. wikipedia.org This diradical species can abstract a hydrogen atom from a suitable donor, forming a ketyl radical. nih.govwikipedia.org In the context of this compound, this reactivity could be harnessed in reactions like the C-4 selective alkylation of pyridines, where the excited benzophenone activates hydrocarbon feedstocks. nih.gov

Electrophilic Aromatic Substitution: The halogen- and carbonyl-substituted phenyl rings can undergo further substitution. The mechanism involves the generation of an electrophile, which is then attacked by the electron-rich benzene (B151609) ring. youtube.comyoutube.com The existing substituents (Cl, F, and the benzoyl group) will direct incoming electrophiles to specific positions on the rings, a process that can be rationalized by analyzing the calculated charge distributions and MEP maps.

Nucleophilic Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. A classic, though less common, example is the Haller-Bauer reaction, where a strong base attacks the carbonyl carbon, leading to cleavage of the molecule. wikipedia.org

Synthesis Reactions: The primary synthesis route for benzophenones is the Friedel-Crafts acylation, where a benzene ring is acylated with a benzoyl chloride in the presence of a Lewis acid catalyst. nih.gov For this compound, this would likely involve reacting a suitably substituted benzene with a substituted benzoyl chloride.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. frontiersin.org

Modern QSAR studies increasingly employ machine learning (ML) algorithms to build robust and predictive models, which can accelerate the discovery of new compounds with desired properties. scielo.br The development of an ML-based QSAR model is a multi-step process: scielo.brnih.gov

Data Set Compilation: A dataset of molecules with known activities (e.g., inhibitory concentrations) is gathered. For benzophenone derivatives, this could be their antifungal, anti-inflammatory, or anticancer activities. nih.govresearchgate.net

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and physicochemical properties. nih.gov

Model Building and Training: The dataset is typically split into a training set and a test set. The training set is used to build the model using ML algorithms like Random Forests (RF), Support Vector Machines (SVM), Gradient Boosting, or Artificial Neural Networks (ANN). nih.govnih.govresearchgate.net The algorithm learns the relationship between the descriptors and the observed activity.

Model Validation: The model's predictive power is assessed using the independent test set, which was not used during training. researchgate.net A good correlation between the experimental and predicted activities for the test set indicates a reliable and predictive QSAR model. researchgate.net For instance, in a study on melanoma cells, Random Forest models using topological and other 2D descriptors showed high predictive values. nih.gov

The core of any QSAR model is the selection of appropriate descriptors that capture the structural features responsible for the activity being studied. frontiersin.org These descriptors are categorized based on the type of information they encode. For benzophenone derivatives, a combination of descriptors would be used to model properties like antimalarial activity. researchgate.netresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Dipole Moment (DM), Ionization Potential (IP), Electron Affinity (EA), and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgfrontiersin.org They are critical for modeling interactions dependent on electrostatic forces.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Common examples are Molecular Weight (MW), Molar Volume (MV), and various topological indices (e.g., Wiener index, Kier & Hall connectivity indices). frontiersin.orgresearchgate.net These are important for understanding how a molecule fits into a binding site.

Lipophilicity Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. It quantifies the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes. frontiersin.orgfrontiersin.org

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors are used to quantify the potential for specific interactions with biological targets.

Multiple Linear Regression (MLR) or more advanced ML methods are then used to create an equation that links a selection of these descriptors to the biological activity. researchgate.netresearchgate.net For example, a QSAR study on benzophenone derivatives identified a set of physicochemical descriptors that correlated well with their antimalarial activity. researchgate.net

Table 2: Common Physicochemical Descriptors in QSAR

DescriptorSymbolTypeSignificance
Partition CoefficientLogPLipophilicityMeasures hydrophobicity, related to membrane permeability. frontiersin.org
Molecular WeightMWStericRepresents the size and mass of the molecule. frontiersin.org
Dipole MomentDMElectronicIndicates the overall polarity of the molecule. researchgate.net
Molar VolumeMVStericDescribes the volume occupied by one mole of the substance. frontiersin.orgresearchgate.net
Ionization PotentialIPElectronicEnergy required to remove an electron, relates to reactivity. researchgate.net
Electron AffinityEAElectronicEnergy released when an electron is added, relates to reactivity. researchgate.net

Advanced Spectroscopic Characterization of 3,4 Dichloro 3 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atom in 3,4'-Dichloro-3'-fluorobenzophenone.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons. rsc.orgrsc.org The protons on the dichlorinated phenyl ring and the fluorinated phenyl ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and, in the case of the fluorinated ring, with the ¹⁹F nucleus. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.orgchemicalbook.com The carbonyl carbon typically appears as a downfield singlet. The carbons in the aromatic rings show distinct resonances, with those bonded to or in proximity to the electronegative halogen and carbonyl substituents shifted further downfield. Carbons directly bonded to fluorine will exhibit coupling (¹JCF), and carbons two or three bonds away will show smaller couplings (²JCF and ³JCF), which aids in definitive assignments.

Table 1: Representative ¹H and ¹³C NMR Data Note: Specific chemical shifts (δ) are dependent on the solvent and experimental conditions. The data below is illustrative.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H7.20-7.80MultipletAromatic Protons
¹³C~195SingletC=O
¹³C115-140Multiple SignalsAromatic Carbons

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. rsc.orgspectrabase.comspectrabase.com In this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the benzoyl ring. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by solvent effects. The fluorine signal will be split by neighboring aromatic protons, providing further structural confirmation.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These theoretical calculations provide a valuable counterpart to experimental data, aiding in the precise assignment of complex spectra. By correlating the simulated spectra with the experimental results, a higher degree of confidence in the structural elucidation of this compound can be achieved.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule, offering a fingerprint of its functional groups.

The FT-IR spectrum of this compound is characterized by several key absorption bands. nih.gov A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the halogen substituents. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 2: Key FT-IR Vibrational Frequencies

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch>3000
Carbonyl (C=O) Stretch1650-1700
Aromatic C=C Stretch1400-1600
C-F Stretch1100-1300
C-Cl Stretch600-800

Similar to NMR analysis, computational methods can be used to calculate the vibrational frequencies of this compound. nih.govnih.govijcrar.com These theoretical predictions, when scaled appropriately, can be compared with the experimental FT-IR and Raman spectra. This correlative approach allows for a more detailed assignment of the observed vibrational modes, including complex bending and out-of-plane deformations that are difficult to assign from experimental data alone. This synergy between experimental and computational vibrational spectroscopy provides a robust characterization of the molecule's vibrational properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is anticipated to be dominated by transitions involving the carbonyl chromophore and the substituted aromatic rings.

The UV-Vis spectrum of benzophenone (B1666685) derivatives typically displays two main types of absorption bands: a weaker, longer-wavelength band corresponding to the n→π* transition and a more intense, shorter-wavelength band associated with the π→π* transition. libretexts.org

The n→π transition* involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. libretexts.org This transition is characteristically weak, with molar absorptivity (ε) values generally less than 2000 L·mol⁻¹·cm⁻¹. libretexts.org For unsubstituted benzophenone, this band is typically observed around 330-350 nm. The presence of chloro and fluoro substituents on the phenyl rings of this compound is expected to cause a slight shift in the position of this band.

The π→π transition* results from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system and the carbonyl group. libretexts.org This transition is significantly more intense than the n→π* transition, with molar absorptivity values often in the range of 10,000 L·mol⁻¹·cm⁻¹ or higher. libretexts.org In benzophenone, this strong absorption is typically found at shorter wavelengths, usually below 300 nm. The substitution pattern of the dichloro and fluoro groups will influence the energy of the π orbitals, likely leading to a bathochromic (red) shift of this band compared to the parent benzophenone.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

TransitionExpected Wavelength (λmax)Expected Molar Absorptivity (ε)Notes
n→π~330-360 nmLow (< 2000 L·mol⁻¹·cm⁻¹)Forbidden transition, sensitive to solvent polarity.
π→π~250-280 nmHigh (> 10,000 L·mol⁻¹·cm⁻¹)Allowed transition, contributes to strong UV absorption.

Note: The values in this table are estimations based on the properties of benzophenone and its halogenated derivatives and are not based on direct experimental measurement for this compound.

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, is a key characteristic of benzophenone derivatives. The n→π* and π→π* transitions are expected to exhibit different solvatochromic shifts.

The n→π transition* typically undergoes a hypsochromic (blue) shift as the polarity of the solvent increases. libretexts.org This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. libretexts.org

Conversely, the π→π transition* generally shows a bathochromic (red) shift in polar solvents. libretexts.org The π* excited state is often more polar than the π ground state, and it is therefore better stabilized by polar solvents. This stabilization of the excited state decreases the transition energy. libretexts.org The interplay of these effects in different solvents provides valuable information about the electronic structure of this compound.

Photoluminescence and Phosphorescence Spectroscopy

The emission properties of this compound are expected to be dominated by phosphorescence from its triplet state, a hallmark of the benzophenone chromophore.

Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). For benzophenones, the quantum yield of fluorescence (emission from the S₁ state) is typically very low. This is due to a highly efficient process called intersystem crossing (ISC), where the molecule rapidly transitions from the excited singlet state to an isoenergetic triplet state (T₁). edinst.com The rate of ISC in benzophenone is extremely fast, on the picosecond timescale. acs.org

The presence of heavy atoms like chlorine in this compound is known to enhance the rate of intersystem crossing through spin-orbit coupling. This "heavy-atom effect" would further decrease the already low fluorescence quantum yield and increase the efficiency of populating the triplet state. The quantum yield of triplet formation for benzophenone itself is near unity, and a similar high efficiency is expected for this halogenated derivative. edinst.com

The lifetime of the excited singlet state is consequently very short, while the lifetime of the triplet state is significantly longer, often in the microsecond to millisecond range, depending on the environment.

The triplet state of this compound is the key intermediate in its photochemistry. The decay of the triplet state can occur through several pathways:

Phosphorescence: Radiative decay from the triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, leading to long lifetimes. libretexts.org

Non-radiative decay: Deactivation of the triplet state through vibrational relaxation.

Triplet-triplet annihilation: At high concentrations, two triplet-state molecules can interact, with one returning to the ground state and the other being promoted to a higher excited state.

Quenching: Interaction with other molecules, such as molecular oxygen, can lead to the deactivation of the triplet state. caltech.edu

Self-quenching is a process where an excited molecule is deactivated by another molecule of the same substance in the ground state. While possible, quenching by external species, particularly paramagnetic ones like oxygen, is often a more dominant deactivation pathway for the triplet state of benzophenones in solution. caltech.edu

Fluorescence from this compound is expected to be very weak or non-existent at room temperature in fluid solution due to the rapid and efficient intersystem crossing.

Phosphorescence , the emission of light from the triplet state, is the most prominent luminescent feature of benzophenones. edinst.com This emission occurs at longer wavelengths (lower energy) compared to the absorption and any potential fluorescence. For benzophenone, phosphorescence is typically observed in the blue-green region of the spectrum when measured in a rigid matrix or at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways. edinst.com The phosphorescence spectrum of this compound would likely exhibit vibrational fine structure, providing information about the vibrational modes of the molecule in its ground electronic state. The halogen substituents may influence the energy of the triplet state and thus the position of the phosphorescence emission.

Table 2: Anticipated Photoluminescence Properties of this compound

PropertyExpected CharacteristicRationale
Fluorescence Quantum Yield (Φf) Very low (< 0.01)Extremely efficient intersystem crossing to the triplet state.
Phosphorescence Quantum Yield (Φp) Moderate to High (in rigid media)High triplet state population; radiative decay from T₁.
Excited Singlet State Lifetime (τs) Very short (picoseconds)Rapid depopulation via intersystem crossing.
Excited Triplet State Lifetime (τt) Long (microseconds to milliseconds)Spin-forbidden nature of T₁→S₀ transition.
Phosphorescence Emission Expected in the blue-green regionLower energy of the triplet state compared to the singlet state.

Note: The values and characteristics in this table are illustrative and based on the known photophysics of halogenated benzophenones. Specific experimental verification for this compound is required for confirmation.

Mechanistic Studies of Reactions Involving 3,4 Dichloro 3 Fluorobenzophenone

Photochemical Reaction Mechanisms

The absorption of light by 3,4'-dichloro-3'-fluorobenzophenone can initiate a cascade of photochemical reactions, the pathways of which are dictated by the excited state properties of the molecule and the surrounding chemical environment. These reactions are of significant interest in fields ranging from organic synthesis to environmental chemistry.

Photoreduction Processes and Radical Intermediates

Upon excitation with ultraviolet (UV) light, benzophenones, including this compound, can undergo photoreduction. This process typically involves the abstraction of a hydrogen atom from a suitable donor molecule by the excited benzophenone (B1666685), leading to the formation of a ketyl radical.

The initial step is the absorption of a photon, which promotes the benzophenone to an excited singlet state (S1). This is followed by a rapid intersystem crossing (ISC) to the more stable triplet state (T1). The triplet state, having a longer lifetime, is the primary photoactive species in photoreduction reactions.

The photoreduction of benzophenone derivatives is known to be highly dependent on the nature of the substituents on the aromatic rings. acs.orgnih.gov The rate of both the primary and secondary photoreduction reactions, as well as the activation energy, are influenced by the stability of the resulting ketyl radicals. acs.orgnih.gov

Table 1: Key Aspects of Benzophenone Photoreduction

FeatureDescription
Excited State The n-π* triplet state is the primary reactive species.
Primary Reaction Hydrogen abstraction from a donor molecule by the excited benzophenone.
Intermediate Formation of a benzophenone ketyl radical.
Secondary Reaction The secondary photoreduction can occur via a hydrogen-bonded complex. acs.orgnih.gov

Singlet Oxygen Sensitization Pathways

In the presence of molecular oxygen (O₂), the excited triplet state of this compound can act as a photosensitizer, transferring its energy to oxygen to generate singlet oxygen (¹O₂). nih.gov Singlet oxygen is a highly reactive form of oxygen and a potent oxidizing agent.

The mechanism involves the collision of the triplet-state benzophenone with ground-state molecular oxygen (a triplet). Through a process called triplet-triplet annihilation, the benzophenone returns to its ground singlet state, and the oxygen is promoted to its excited singlet state.

The efficiency of singlet oxygen generation is a critical parameter in applications such as photodynamic therapy, where the controlled production of this reactive species is used to destroy target cells. nih.govnih.gov The detection of singlet oxygen can be achieved through its characteristic phosphorescence at approximately 1270 nm. nih.gov

Influence of Substituents on Photoreactivity

The nature and position of substituents on the benzophenone scaffold profoundly influence its photochemical behavior. acs.orgnih.govmdpi.com In the case of this compound, the chloro and fluoro substituents play a significant role.

Electron-withdrawing groups, such as chlorine and fluorine, can affect the energy levels of the excited states and the stability of radical intermediates. acs.orgnih.gov For instance, the rate and activation energy of photoreduction steps are correlated with the reaction enthalpies, which are in turn determined by the stability of the forming aromatic ketyl radicals. acs.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies on benzophenones have indicated that hydrogen-bond interactions and electrostatic effects are key determinants of their activity. nih.gov The distribution of substituents on the two benzene (B151609) rings also impacts the molecule's properties. nih.gov

Table 2: Influence of Substituents on Benzophenone Photoreactivity

Substituent EffectImpact on Photoreactivity
Electron-withdrawing groups Can alter the energy of excited states and the stability of radical intermediates. acs.orgnih.gov
Hydrogen-bonding capability A determinant for the genotoxicity of benzophenones. nih.gov
Electrostatic effects A key factor in the activity of benzophenone derivatives. nih.gov
Substituent dispersion The distribution of substituents across the benzene rings can influence the compound's properties. nih.gov

Thermal and Catalytic Reaction Pathways

Beyond photochemical reactions, this compound can participate in various thermal and catalytic reactions, primarily involving its aromatic rings.

Electrophilic Aromatic Substitution Reaction Mechanisms

The benzene rings of this compound are susceptible to electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

The directing effects of the existing substituents (chlorine, fluorine, and the benzoyl group) determine the position of the incoming electrophile. The benzoyl group is a deactivating, meta-directing group. The halogen substituents are deactivating but ortho-, para-directing. The interplay of these directing effects will govern the regioselectivity of the substitution. The strain in bridged ring systems can also influence the reactivity of different positions in electrophilic aromatic substitution. rsc.org

Nucleophilic Substitution Reaction Dynamics

While less common than electrophilic substitution on electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on the rings of this compound, particularly due to the presence of the deactivating benzoyl group and the halogen atoms.

For SNAr to proceed, a strong nucleophile is required, and the aromatic ring must be activated by electron-withdrawing groups. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of nucleophilic substitution is influenced by the nature of the leaving group (in this case, chloride or fluoride) and the stability of the Meisenheimer complex.

Metal-Catalyzed Oxidative Transformations and Rearrangements

The study of metal-catalyzed reactions is a cornerstone of modern organic synthesis, offering pathways to complex molecular architectures. researchgate.netyoutube.comyoutube.com Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are pivotal in facilitating a wide range of transformations. youtube.comyoutube.com For a molecule like this compound, several metal-catalyzed processes could theoretically be envisioned, although specific examples remain uninvestigated.

Palladium, copper, and ruthenium are among the metals frequently employed in catalytic oxidation and rearrangement reactions. researchgate.netrsc.org For instance, palladium catalysts are well-known for their role in cross-coupling reactions, which could potentially be adapted for transformations involving the carbon-halogen bonds of this compound. While direct oxidative additions to aryl chlorides can be challenging, the presence of the benzoyl group might influence the electronic properties of the aromatic rings, potentially modulating their reactivity.

Rearrangement reactions, such as the Beckmann or Baeyer-Villiger rearrangements, are often catalyzed by acids but can also be influenced by metal catalysts. A Baeyer-Villiger-type oxidation of the ketone moiety in this compound would lead to the formation of an ester, a transformation that has been observed in the chlorination of other benzophenone derivatives. researchgate.net The regioselectivity of such a rearrangement would be an interesting subject of study, given the differential electronic effects of the halogen substituents on the two aromatic rings.

It is important to underscore that the specific conditions (catalyst, ligands, solvent, temperature) required to effect any such transformation on this compound would need to be determined experimentally. The interplay of the chloro and fluoro substituents would undoubtedly play a critical role in directing the course of these reactions.

Degradation and Transformation Pathways (Abiotic)

The environmental fate of synthetic organic compounds is a key area of research, with abiotic degradation processes playing a significant role in their transformation and removal from the environment. nih.gov For this compound, abiotic degradation would primarily be driven by photolytic and oxidative processes.

In the environment, the degradation of organic molecules can be initiated by naturally occurring reactive species and physical factors. For halogenated aromatic compounds, reactions with hydroxyl radicals (•OH) are a primary degradation pathway. nih.gov These radicals can be generated photochemically in sunlit surface waters. The reaction of •OH with this compound would likely proceed via addition to the aromatic rings, leading to the formation of hydroxylated intermediates. Subsequent reactions could involve dechlorination, defluorination, and eventual ring cleavage.

The presence of mineral surfaces, such as those of iron-containing clays, can also catalyze abiotic degradation. nih.gov These minerals can facilitate redox reactions, potentially leading to the reductive dehalogenation of the molecule. The specific degradation products would depend on the environmental matrix, including the pH, temperature, and the presence of other organic and inorganic species.

The benzophenone chromophore is known to be photochemically active. acs.org Upon absorption of UV light, benzophenone and its derivatives can be excited to a triplet state. acs.org This excited state is a powerful hydrogen abstractor and can initiate radical reactions. In the case of this compound, intramolecular reactions are unlikely due to the absence of easily abstractable hydrogen atoms on adjacent alkyl chains. However, intermolecular hydrogen abstraction from solvent or other organic molecules could occur, leading to the formation of a ketyl radical.

The photolytic stability of halogenated benzophenones can be influenced by the nature and position of the halogen substituents. nih.gov Studies on other benzophenone-type UV filters have shown that their photodegradation follows pseudo-first-order kinetics, with half-lives varying significantly depending on the specific structure and the environmental conditions. nih.govnih.gov The presence of photosensitizers in natural waters can also accelerate photodecomposition. nih.gov

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, are designed to generate highly reactive hydroxyl radicals and are effective in degrading a wide range of organic pollutants, including benzophenone derivatives. mdpi.com In such a system, this compound would be expected to undergo rapid degradation through hydroxylation, leading to a cascade of products and eventual mineralization to CO₂, water, and inorganic halides. mdpi.com The identification of the initial hydroxylation products would be key to elucidating the complete degradation pathway.

The photolytic dechlorination of chlorinated compounds has also been reported, which could be a relevant pathway for this compound. nih.gov The relative lability of the C-Cl versus the C-F bond under photolytic conditions would be a critical factor in determining the initial steps of its photochemical degradation.

Analytical Method Development for 3,4 Dichloro 3 Fluorobenzophenone in Chemical Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating 3,4'-Dichloro-3'-fluorobenzophenone from impurities and other components within a sample, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. A typical reverse-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products.

Method development would involve a systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining aromatic compounds like benzophenones. nih.govplos.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer or acid modifier like formic acid to ensure good peak shape and reproducibility. plos.orgresearchgate.net

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. plos.org Detection is typically performed using a UV detector, as the benzophenone (B1666685) chromophore absorbs UV light. plos.org The selection of the detection wavelength is critical for sensitivity and would be chosen based on the UV spectrum of this compound, likely around its absorption maximum. For similar dichlorinated aromatic compounds, detection wavelengths are often in the range of 230-290 nm. nih.govplos.org

A well-developed HPLC method can be validated for its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results for the routine analysis of this compound. plos.orgdeswater.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 50% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation, identification, and purity assessment. ijprajournal.comajrconline.org Given its molecular structure, this compound is amenable to GC analysis. GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. ijprajournal.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced into a capillary column by a carrier gas (usually helium). The column, often a fused silica (B1680970) capillary coated with a non-polar or mid-polar stationary phase like a polysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. researchgate.net

As each component elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum provides valuable structural information that can be used to confirm the identity of this compound and to tentatively identify any impurities. ajrconline.org For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte. researchgate.net

Table 2: Representative GC-MS Method Parameters for this compound Purity Analysis

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 amu (full scan)
Ion Source Temp. 230 °C

In complex chemical matrices, chromatographic peaks of interest may overlap with those of impurities or other components, making accurate quantification challenging. spectralworks.com Advanced peak deconvolution techniques, often utilizing chemometric algorithms like multivariate curve resolution-alternating least squares (MCR-ALS), can be applied to data from chromatographic systems equipped with diode-array detectors (DAD) or mass spectrometers. researchgate.netnih.gov

These algorithms can mathematically resolve co-eluting peaks by analyzing the entire data matrix (time, wavelength/mass, and absorbance/intensity). researchgate.netshimadzu.com For instance, the Intelligent Peak Deconvolution Analysis (i-PDeA) function can separate peaks for multiple components by analyzing the absorption spectra and chromatograms, even when complete chromatographic separation is not achieved. shimadzu.com This approach allows for the quantitative analysis of co-eluted compounds and is a powerful tool for impurity profiling in pharmaceutical and chemical manufacturing. researchgate.netnih.gov The ability to deconvolve unresolved peaks can significantly accelerate method development and provide a more comprehensive understanding of the impurity profile of this compound. researchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity and concentration of organic molecules without the need for an identical reference standard for the analyte. The signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. researchgate.net

For this compound, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR is particularly advantageous due to the presence of a fluorine atom in the molecule. The ¹⁹F NMR spectrum is often simpler and has a wider chemical shift range than the ¹H spectrum, leading to less signal overlap and making it an excellent tool for quantifying fluorine-containing compounds.

The qNMR method involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube and dissolving them in a suitable deuterated solvent. By comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard, the concentration or purity of the analyte can be precisely calculated.

Table 3: Key Parameters for qNMR Analysis of this compound

Parameter Specification
Nucleus ¹⁹F or ¹H
Internal Standard A certified reference material with no overlapping signals (e.g., a fluorinated or non-fluorinated compound of high purity)
Solvent Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Acquisition Use of appropriate relaxation delays (D1) to ensure full signal relaxation
Processing Careful phasing and baseline correction of the spectrum

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of chromophoric compounds in solution. The benzophenone moiety in this compound contains a carbonyl group conjugated with two aromatic rings, which gives rise to characteristic UV absorption bands. mdpi.comscialert.net

The UV spectrum of benzophenones typically exhibits two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition of the aromatic system, and a weaker, broader band at longer wavelengths (around 330-360 nm) attributed to the n → π* transition of the carbonyl group. mdpi.comresearchgate.net The exact position and intensity of these bands can be influenced by the substituents on the aromatic rings and the solvent used. mdpi.comscialert.net

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for rapid concentration checks and in-process controls, provided that no other components in the sample matrix absorb significantly at the analytical wavelength. Derivative spectrophotometry can sometimes be used to resolve the analyte signal from interfering background absorption. nih.gov

X-ray Crystallography for Solid-State Characterization

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's solid-state conformation and the detailed analysis of its intermolecular interactions. For a compound such as this compound, X-ray crystallography would offer unparalleled insights into its molecular architecture and how it organizes itself in the solid state, which are critical parameters influencing its physical and chemical properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, the diffraction pattern produced can be analyzed to generate a detailed model of the electron density, and thus the atomic positions, within the crystal lattice. This technique would not only confirm the connectivity of the atoms in this compound but also reveal its absolute configuration, including detailed bond lengths, bond angles, and torsion angles.

As of the latest literature review, a specific single crystal X-ray diffraction study for this compound has not been publicly reported. However, were such an analysis to be performed, it would yield a set of crystallographic parameters that would be deposited in a crystallographic database. A hypothetical data table for such a study is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₃H₇Cl₂FO
Formula Weight 269.10
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 14.789
α (°) 90
β (°) 98.54
γ (°) 90
Volume (ų) 1254.3
Z 4
Density (calculated) (g/cm³) 1.425
Absorption Coefficient (mm⁻¹) 0.55
F(000) 544
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 9876
Independent reflections 2876 [R(int) = 0.034]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112

This table provides a comprehensive summary of the key crystallographic parameters that would be determined from a successful SC-XRD experiment, offering an unambiguous structural fingerprint of the molecule.

Polymorphism and Crystal Packing Effects

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical and materials science industries. The study of polymorphism in this compound would involve a systematic search for different crystalline forms, which could be achieved through crystallization under a variety of conditions (e.g., different solvents, temperatures, and pressures).

The way molecules are arranged in a crystal, known as crystal packing, is dictated by a subtle balance of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. In the case of this compound, the chlorine and fluorine substituents, along with the polar carbonyl group, would play a significant role in directing the crystal packing arrangement.

Currently, there are no published studies on the polymorphism of this compound. A thorough investigation would be required to determine if it can crystallize in multiple forms. If different polymorphs were identified, their crystal structures would be solved to understand the variations in intermolecular interactions that give rise to the different packing arrangements. A hypothetical comparison of two potential polymorphs is outlined in the table below.

Hypothetical Polymorphic Data for this compound

Property Polymorph A Polymorph B
Crystal System Monoclinic Orthorhombic
Space Group P2₁/n Pbca
Melting Point (°C) 110-112 118-120
Density (g/cm³) 1.45 1.48
Dominant Intermolecular Interactions C-H···O, C-Cl···π π-π stacking, C-F···H-C

This table illustrates how different polymorphs would possess unique structural and physical properties, underscoring the importance of polymorphic screening in the comprehensive characterization of a solid compound.

Applications of 3,4 Dichloro 3 Fluorobenzophenone As a Chemical Precursor and in Materials Science

Precursor in Specialty Chemical Synthesis

As a precursor, 3,4'-Dichloro-3'-fluorobenzophenone is a foundational material for creating higher-value, intricate chemical structures. Its reactive sites and halogenated phenyl rings offer versatile pathways for further chemical modification.

The compound serves as a crucial starting block for the synthesis of elaborate organic molecules. Halogenated benzophenones and related ketones are pivotal intermediates in the fine chemicals and pharmaceutical industries. For instance, related structures like 2,4-dichloro-5-fluoroacetophenone are used as the primary raw material in a one-pot synthesis to produce 2,4-dichloro-3-nitro-5-fluorobenzoic acid. google.com This acid is a key intermediate for synthesizing certain quinolone and xacin-series medicines, which are important antimicrobial drugs. google.com The presence of chloro and fluoro substituents on the phenyl rings of this compound provides specific reactivity and functionality, making it an essential component for constructing larger, multi-functional molecules.

The fluorine atom in this compound makes it a key intermediate in the production of other complex fluorinated molecules. Fluorinated compounds are of great interest in agrochemicals and pharmaceuticals due to their unique biological and chemical properties. A patent for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, an important intermediate for isoxazoline-substituted benzamides with pesticidal activity, highlights the utility of halogenated phenyl structures in creating advanced agrochemicals. google.com This underscores the role of compounds like this compound as precursors in the synthesis of specialized fluorinated products.

Role in Polymer Chemistry and Material Science

In the realm of materials science, the di-chloro and mono-fluoro substitutions on the benzophenone (B1666685) core suggest potential utility in creating robust polymers with desirable thermal and mechanical properties.

High-performance engineering plastics, such as Polyetheretherketone (PEEK), are synthesized using dihalogenated benzophenone monomers. While 4,4'-difluorobenzophenone (B49673) is a common monomer for PEEK, the structural characteristics of this compound align with the requirements for monomers used in such high-performance polymers. The synthesis of PEEK and similar polymers typically involves the nucleophilic substitution polycondensation of a dihalobenzophenone with a bisphenolate salt. The halogen atoms serve as leaving groups during the polymerization process, and their reactivity is crucial for building the long polymer chains that give these plastics their strength and stability.

The incorporation of monomers containing chlorine and fluorine atoms, such as this compound, into a polymer backbone can significantly enhance the properties of the resulting thermoplastic. The strong carbon-fluorine and carbon-chlorine bonds contribute to high thermal stability and chemical resistance. Fluorine, in particular, can improve properties such as low flammability, resistance to oxidation, and a low coefficient of friction. Therefore, this compound is a potentially valuable monomer for developing new thermoplastic materials tailored for demanding applications where thermal and chemical resilience are paramount.

Photo-initiator and Photopolymerization Applications

Benzophenones are a well-established class of photoinitiators used to initiate polymerization reactions upon exposure to ultraviolet (UV) light. google.com These compounds are typically Type II photoinitiators, meaning they require a co-initiator, often an amine, to generate the free radicals that start the polymerization process. This mechanism is fundamental to UV curing technologies used for inks, coatings, and adhesives.

Furthermore, photoinitiators are essential components in vat photopolymerization 3D printing, a technology that builds objects layer-by-layer by selectively curing a liquid photosensitive resin. nih.gov The process relies on the photoinitiator within the resin to absorb light and trigger solidification. nih.gov The specific absorption characteristics and reactivity of substituted benzophenones like this compound could make them suitable for such advanced manufacturing applications, where the efficiency of the photopolymerization reaction dictates the speed and resolution of the printing process. google.comnih.gov

Application AreaSpecific Role of this compound
Specialty Chemical Synthesis Building block for complex organic molecules; Intermediate for fluorinated compounds. google.comgoogle.com
Polymer Chemistry Potential monomer for high-performance thermoplastics, contributing to thermal stability and chemical resistance.
Photopolymerization Functions as a photoinitiator for UV curing and potential use in vat photopolymerization 3D printing. google.comnih.gov

Generation of Reactive Species under UV Irradiation

The photochemical behavior of benzophenone and its derivatives is well-established and serves as a basis for understanding the reactivity of this compound. Upon absorption of UV light, benzophenones are promoted from their ground electronic state (S₀) to an excited singlet state (S₁). Subsequently, they typically undergo a highly efficient process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). aps.orgnih.govnih.gov It is this triplet state that is the primary photoactive species responsible for the chemical reactions initiated by benzophenones.

The principal reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule (R-H). youtube.comrsc.org This process involves the transfer of a hydrogen atom to the oxygen of the carbonyl group, resulting in the formation of a ketyl radical and a radical on the donor molecule (R•). In the case of this compound, the expected reactive species generated under UV irradiation are the corresponding dichlorofluorobenzhydrol ketyl radical and a substrate radical.

The general mechanism can be depicted as follows:

(C₆H₄Cl₂)C(O)(C₆H₄F) + hν → (C₆H₄Cl₂)C(O)(C₆H₄F)* (S₁) (C₆H₄Cl₂)C(O)(C₆H₄F)* (S₁) → (C₆H₄Cl₂)C(O)(C₆H₄F)* (T₁) (C₆H₄Cl₂)C(O)(C₆H₄F)* (T₁) + R-H → (C₆H₄Cl₂)C(OH•)(C₆H₄F) + R•

The efficiency of this process is influenced by the nature of the substituents on the aromatic rings. The electron-withdrawing chloro and fluoro groups on this compound are expected to affect the energy of the triplet state and its reactivity. Halogenation can potentially enhance the rate of intersystem crossing and influence the hydrogen abstraction capability of the excited ketone.

Table 1: General Photochemical Properties of Benzophenone Derivatives

PropertyDescription
ExcitationAbsorption of UV radiation promotes the molecule to an excited singlet state (S₁).
Intersystem Crossing (ISC)Rapid and efficient transition from the singlet state (S₁) to the triplet state (T₁).
Triplet State (T₁)The primary photoactive species, which is a diradical with a longer lifetime than the singlet state.
Hydrogen AbstractionThe triplet state abstracts a hydrogen atom from a donor molecule to form a ketyl radical.

Mechanisms in Polymer Crosslinking and Surface Modification

The generation of radical species by this compound upon UV irradiation makes it a candidate for use as a photoinitiator in polymer crosslinking and surface modification. These processes are critical for altering the physical and chemical properties of polymers for various industrial applications.

In polymer crosslinking , this compound, when blended with a polymer, can be activated by UV light. The excited triplet state of the benzophenone derivative then abstracts a hydrogen atom from a polymer chain. This creates a macroradical on the polymer backbone. Two such macroradicals can then combine, forming a covalent bond between the polymer chains, which is the basis of a crosslinked network. This process increases the molecular weight, viscosity, and thermal stability of the polymer.

The proposed mechanism for polymer crosslinking is as follows:

Photoexcitation: The benzophenone derivative absorbs UV light and forms the active triplet state.

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a polymer chain (P-H), creating a polymer radical (P•) and a ketyl radical.

Crosslinking: Two polymer radicals (P•) combine to form a crosslink (P-P).

In surface modification , this compound can be used to graft polymer chains onto a substrate or to modify the surface properties of a material. When a surface coated with this photoinitiator and a monomer is irradiated with UV light, the benzophenone derivative abstracts a hydrogen atom from the surface (if it contains abstractable hydrogens) or from a monomer molecule. The resulting radical on the surface or the monomer radical can then initiate the polymerization of the monomer, leading to the growth of polymer chains from the surface. This "grafting-from" approach is a common method for creating functional surfaces with tailored properties such as wettability, biocompatibility, and adhesion.

Alternatively, the photoinitiator can be used to crosslink a thin polymer film onto a surface, thereby altering its characteristics. The fundamental mechanism remains the abstraction of hydrogen atoms by the photo-excited this compound, leading to the formation of covalent bonds that anchor the modifying layer to the surface.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventYield (%)Key Challenges
Friedel-CraftsAlCl₃/DCM65–75By-product formation
Halogen ExchangeCuCl₂/DMF50–60Regioselectivity control

Advanced: How can competing side reactions during Friedel-Crafts synthesis be minimized?

Answer:
Common side reactions include meta-substitution and dimerization. Mitigation strategies:

  • Catalyst Optimization : Use Lewis acids like FeCl₃ instead of AlCl₃ to reduce electrophilicity and improve regioselectivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophile stability but require post-reaction purification via column chromatography (silica gel, hexane/EtOAc 8:2) .
  • Temperature Gradients : Start at –10°C to slow acylation, then gradually warm to room temperature to favor kinetic control .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., chloro vs. fluoro groups). For example, fluorine’s deshielding effect shifts adjacent protons to δ 7.3–7.6 ppm .
  • FT-IR : Confirm carbonyl stretch (C=O at ~1660 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 283.97) and isotopic patterns from Cl/F .

Advanced: How should researchers address discrepancies in reported melting points or spectral data?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Solutions:

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals, then compare DSC thermograms with literature .
  • XRD Analysis : Resolve structural ambiguities (e.g., crystallographic vs. amorphous forms) .
  • Cross-Validation : Compare NMR data with computed spectra (DFT/B3LYP/6-311+G(d,p)) to confirm substituent positions .

Safety: What protocols are essential for safe handling in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential HF/HCl off-gassing .
  • Waste Management : Neutralize acidic by-products with 10% NaHCO₃ before disposal .

Advanced: What strategies optimize functionalization of this compound for materials science applications?

Answer:

  • Suzuki Coupling : Replace chlorine with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to create π-conjugated systems for OLEDs .
  • Photostability Testing : Expose derivatives to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC to assess suitability for optoelectronic devices .

Q. Table 2: Functionalization Pathways

Reaction TypeReagents/ConditionsApplication
Suzuki CouplingPd(PPh₃)₄, DMF/H₂OConjugated polymers
Nucleophilic SubstitutionKF, DMSO, 80°CFluorinated liquid crystals

Basic: How to troubleshoot low yields in nucleophilic substitution reactions?

Answer:

  • Solvent Choice : Use DMSO or DMF to stabilize transition states .
  • Leaving Group Activation : Pre-treat substrates with KI in acetone to enhance chloride displacement .

Advanced: What computational methods aid in predicting reactivity or spectroscopic behavior?

Answer:

  • DFT Calculations : Simulate reaction pathways (Gaussian 09, M06-2X/cc-pVDZ) to predict activation energies for substitution reactions .
  • ChemShift Predictors : Tools like ACD/Labs or mestreNova model ¹⁹F NMR shifts (±1 ppm accuracy) to validate experimental data .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.